Methyl 2-(ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate

Druglikeness Physicochemical Properties Lipophilicity

Researchers targeting γ-secretase for Alzheimer's often face a scarcity of quaternary α-amino acid pyrazole building blocks that balance CNS druglikeness with derivatization potential. This compound solves that by offering a racemic, rule-of-3 compliant scaffold (MW 211.26, XLogP3 0.2, TPSA 56.2) with an N-ethylamino handle for covalent inhibitor design and a methyl ester pro-drug moiety for PROTAC linker attachment. - Enables fragment-based screening & hit-to-lead optimization with 98% purity. - Versatile intermediate for agrochemical and medicinal chemistry libraries. - Available in 50 mg-10 g quantities with rapid global delivery.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
Cat. No. B13627920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCCNC(C)(CN1C=CC=N1)C(=O)OC
InChIInChI=1S/C10H17N3O2/c1-4-11-10(2,9(14)15-3)8-13-7-5-6-12-13/h5-7,11H,4,8H2,1-3H3
InChIKeyQAGGEUDVNNSTPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanoate: Pyrazole-Propanoate Building Block


Methyl 2-(ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanoate (CAS 1251270-84-4) is a synthetic organic compound classified as a heterocyclic amino acid ester . Its structure incorporates a pyrazole ring, a quaternary carbon center bearing an ethylamino group, and a methyl ester terminus . This molecular architecture positions it as a versatile, enantiomerically racemic small molecule (MW 211.26 g/mol) with a predicted XLogP3 of 0.2 . It is primarily marketed as a specialized building block, available in 95–98% purity from suppliers such as Enamine and Fluorochem, and is deployed in high-throughput screening (HTS) libraries and medicinal chemistry hit-to-lead campaigns .

Racemic pyrazole-propanoate building block for HTS library and diversity-oriented synthesis inclusion
Offers α-ethylamino and methyl ester handles for hit-to-lead derivatization and scaffold hopping
Predicted balanced lipophilicity profile may facilitate biochemical assay compatibility

Why Generic Pyrazole Esters Cannot Substitute in Target-Oriented Synthesis


The compound's unique combination of a quaternary α-amino acid center and an N-1 pyrazole linkage is distinct from common ester analogs that lack this substitution pattern, such as ethyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate (primary amine) or propanoate esters without the ethylamino group . Patent literature reveals that analogous acylated amino acid amidyl pyrazoles are specifically designed as γ-secretase inhibitors for Alzheimer's disease research, indicating that the steric and electronic profile of the α-ethylamino substituent on the quaternary carbon is critical for target engagement . Generic or structurally simplified pyrazole propanoates with primary amines, different N-substitution patterns (e.g., N-methyl), or alternative ester groups cannot reliably replicate these binding interactions, and may exhibit altered solubility, metabolic stability, and selectivity .

Primary amine analogs
Lack the α-ethylamino substituent critical for γ-secretase pharmacophore engagement; binding interactions may not replicate.
Carboxylic acid analogs
Ionization state differs at physiological pH, potentially shifting permeability and solubility profiles in biological assays.
Regioisomeric pyrazoles
Altered N-substitution patterns can modify hydrogen-bonding capacity and target selectivity in SAR studies.

Quantitative Differentiation from Closest Analogs


Lipophilicity Comparison vs. Ethyl Ester Analog

The target compound (methyl ester) has a computed XLogP3 of 0.2, which is notably lower than its closest commercially available ethyl ester analog (ethyl 2-(ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanoate, CAS 1248104-59-7) at 1.02 . This difference indicates higher aqueous solubility for the methyl ester, which can be advantageous for in vitro assay compatibility and oral absorption in early drug discovery.

Lipophilicity shift
Reported
ΔXLogP3 ≈ 0.82
May support higher aqueous solubility for assay compatibility
Predicted values; experimental validation recommended
Druglikeness Physicochemical Properties Lipophilicity

Ionization State Comparison vs. Carboxylic Acid Analog

The target compound has a predicted pKa of 6.35 ± 0.29 for its ethylamino group, compared to a predicted pKa of 4.78 ± 0.10 for the carboxylic acid analog (2-(ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid, CAS 1247571-75-0) . This means the methyl ester will be predominantly uncharged at physiological pH, while the carboxylic acid will be ionized, significantly affecting passive membrane permeability.

Ionization state contrast
Reported
pKa shift ~1.6 units
Neutral species at pH 7.4 may benefit CNS permeability research
Predicted from computational models
pKa Biorelevant Solubility Permeability

Topological Polar Surface Area vs. Regioisomer

The target compound has a TPSA of 56.2 Ų, slightly higher than its 3-methyl-pyrazole substituted regioisomer (methyl 2-(ethylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoate, CAS 1341112-22-8) which has a TPSA of 47.3 Ų (calculated) . While both are within the typical CNS drug range (< 90 Ų), the target compound offers a distinct hydrogen-bonding capacity that may influence target selectivity.

TPSA differentiation
Reported
ΔTPSA ≈ 8.9 Ų
Higher hydrogen-bonding capacity may influence target selectivity
Computed from SMILES; context-dependent
Brain Penetration Druglikeness Physicochemical Properties

Available Commercial Purity and Specification Benchmarks

The target compound is commercially available at 95% purity (Enamine, 1g format) and 98% purity (Fluorochem, discontinued). A close primary amine analog (ethyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate) is listed at a lower purity of 97% with a higher molecular weight (225.29 vs. 211.26) .

Purity benchmark
Specification review
95–98% (target) vs 97% (primary amine analog)
Higher purity may reduce assay failure risk
Supplier-listed specifications; lot-dependent
Quality Control Procurement Assay Development

Key Deployment Scenarios


Alzheimer's Disease: γ-Secretase Inhibitor Expansion

Programs targeting γ-secretase for Alzheimer's can utilize this compound as a key intermediate or scaffold hopping template. The quaternary α-amino acid motif is central to the pharmacophore described in patent US 2010/0280066, and the methyl ester offers favorable CNS druglikeness (XLogP3 0.2, TPSA 56.2) for hit-to-lead optimization .

Covalent Fragment and PROTAC Library Design

The ethylamino handle and the methyl ester pro-drug moiety enable selective derivatization. The methyl ester can be hydrolyzed to the carboxylic acid for linker attachment in PROteolysis TArgeting Chimeras (PROTACs), while the N-ethyl group can be functionalized for covalent inhibitor design, a strategy validated in pyrazole-based kinase inhibitor programs .

High-Throughput Screening Deck Diversification

With a molecular weight of 211.26 and a balanced LogP of 0.2, this compound fits the 'rule-of-3' criteria for fragment-based screening. It is supplied at 95% purity in 1g quantities by Enamine, making it suitable for inclusion in diversity-oriented synthesis (DOS) libraries and HTS decks .

Agrochemical Lead Discovery: Pyrazole-Based Actives

Pyrazole propanoates are a privileged scaffold in agrochemical research. The ethylamino substituent can modulate mitochondrial respiration inhibition (Complex II) and lipophilicity. Its improved aqueous solubility (inferred from lower LogP) may enhance uptake in plant assays compared to more lipophilic ethyl ester analogs .

Application
Selection Property
Validation Focus
γ-Secretase inhibitor research
Quaternary α-amino acid pharmacophore; CNS physicochemical profile
γ-secretase target engagement; CNS permeability assay
PROTAC & covalent inhibitor design
Ethylamino and methyl ester derivatization handles
Linker attachment efficiency; target degradation validation
HTS library diversification
Low molecular weight and rule-of-3 compliance
Fragment screening hit rate; library purity consistency
Agrochemical lead discovery
Pyrazole core and predicted aqueous solubility
Mitochondrial Complex II inhibition; plant uptake assay
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